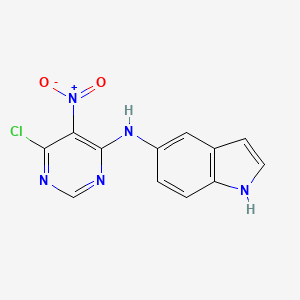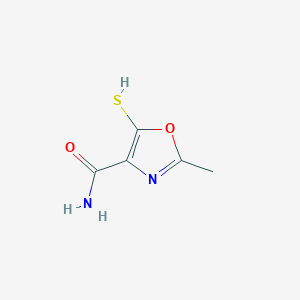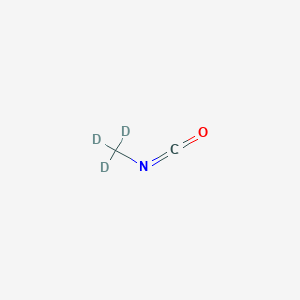
Methyl-D3 isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-D3 isocyanate is a deuterated form of methyl isocyanate, an organic compound with the molecular formula CD3NCO. It is a colorless, highly volatile, and toxic liquid used primarily as an intermediate in the production of pesticides and polyurethane foams. The deuterated version, this compound, is used in scientific research to study reaction mechanisms and pathways due to its isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-D3 isocyanate can be synthesized through several methods. One common method involves the reaction of deuterated methylamine (CD3NH2) with phosgene (COCl2). The reaction proceeds as follows:
CD3NH2 + COCl2 → CD3NCO + 2HCl
This reaction is typically carried out under controlled conditions to ensure safety and maximize yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of deuterated methylamine and phosgene into a reactor, where the reaction occurs. The product is then purified through distillation to remove impurities and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-D3 isocyanate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated methylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often catalyzed by acids or bases.
Aminolysis: Amines such as aniline or methylamine, usually at room temperature.
Major Products
Hydrolysis: Deuterated methylamine (CD3NH2) and carbon dioxide (CO2).
Alcoholysis: Deuterated urethanes.
Aminolysis: Deuterated ureas.
Wissenschaftliche Forschungsanwendungen
Methyl-D3 isocyanate is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and pathways due to its isotopic labeling.
Biology: Investigating the effects of isocyanates on biological systems.
Medicine: Researching potential therapeutic uses and toxicological effects.
Industry: Developing new materials and products, such as deuterated polymers and foams.
Wirkmechanismus
The mechanism of action of Methyl-D3 isocyanate involves its high reactivity with nucleophiles. The compound readily reacts with water, alcohols, and amines, leading to the formation of carbamic acids, urethanes, and ureas, respectively. These reactions are often catalyzed by acids or bases and proceed through nucleophilic attack on the carbon atom of the isocyanate group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl isocyanate (CH3NCO): The non-deuterated form, used in similar applications but without isotopic labeling.
Ethyl isocyanate (C2H5NCO): Similar structure but with an ethyl group instead of a methyl group.
Phenyl isocyanate (C6H5NCO): Contains a phenyl group, used in different applications due to its aromatic nature.
Uniqueness
Methyl-D3 isocyanate is unique due to its deuterium labeling, which makes it valuable for studying reaction mechanisms and pathways. The presence of deuterium allows researchers to trace the compound’s behavior in chemical reactions and biological systems more accurately than with non-deuterated analogs.
Eigenschaften
CAS-Nummer |
74829-45-1 |
|---|---|
Molekularformel |
C2H3NO |
Molekulargewicht |
60.07 g/mol |
IUPAC-Name |
trideuterio(isocyanato)methane |
InChI |
InChI=1S/C2H3NO/c1-3-2-4/h1H3/i1D3 |
InChI-Schlüssel |
HAMGRBXTJNITHG-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N=C=O |
Kanonische SMILES |
CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


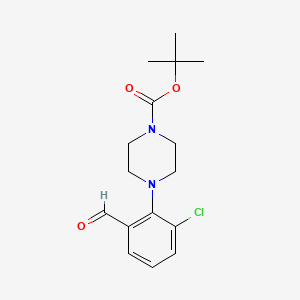
![N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946543.png)
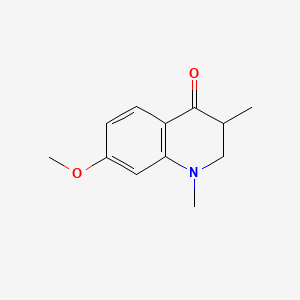
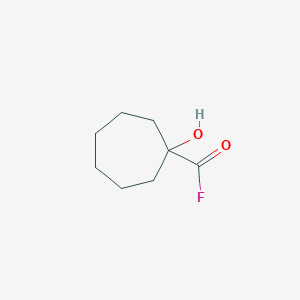
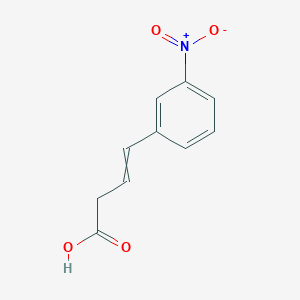

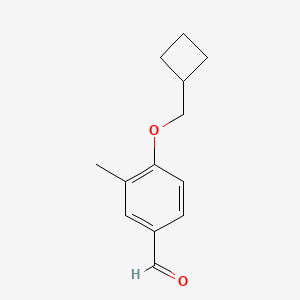
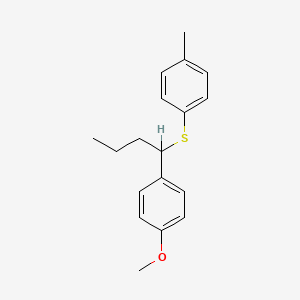
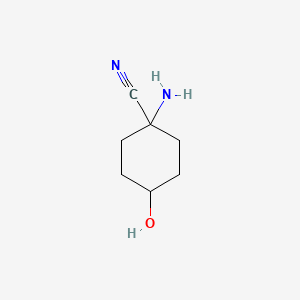
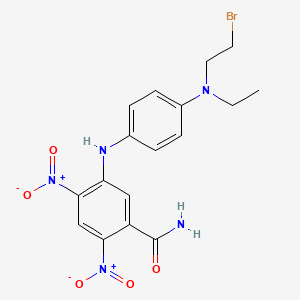
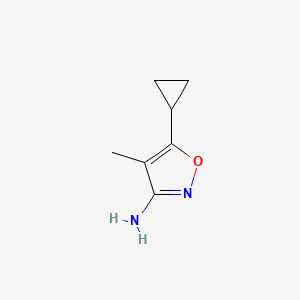
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
